Benzoyl phosphate

Description

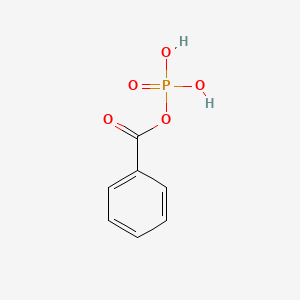

This compound is an acyl monophosphate.

Properties

CAS No. |

6659-26-3 |

|---|---|

Molecular Formula |

C7H7O5P |

Molecular Weight |

202.1 g/mol |

IUPAC Name |

phosphono benzoate |

InChI |

InChI=1S/C7H7O5P/c8-7(12-13(9,10)11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |

InChI Key |

SYLLWWIXOMLOPY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OP(=O)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OP(=O)(O)O |

Other CAS No. |

6659-26-3 |

Synonyms |

benzoyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Benzyl Dihydrogen Phosphate: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of a common and effective method for the synthesis of benzyl dihydrogen phosphate. While the term "benzoyl dihydrogen phosphate" might be encountered, it is chemically more precise to refer to the product of benzyl alcohol phosphorylation as benzyl dihydrogen phosphate. This compound is a valuable intermediate in the synthesis of more complex organophosphates, including prodrugs and nucleotides. The following sections detail a widely applicable experimental protocol, present key quantitative data in a tabular format, and illustrate the synthetic pathway.

Physicochemical Data

The following table summarizes important quantitative data for the key compounds involved in the synthesis of benzyl dihydrogen phosphate.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzyl Alcohol | C₇H₈O | 108.14 | -15.2 | 205.3 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.25 | 105.8 |

| Benzyl Dihydrogen Phosphate | C₇H₉O₄P | 188.12 | 94-96[1] | 372.6 ± 35.0 (Predicted)[1] |

| Triethylamine | C₆H₁₅N | 101.19 | -114.7 | 89.5 |

Synthetic Pathway

The synthesis of benzyl dihydrogen phosphate from benzyl alcohol can be achieved via a two-step process involving phosphorylation with phosphorus oxychloride followed by hydrolysis.

Caption: Figure 1: Reaction Scheme for the Synthesis of Benzyl Dihydrogen Phosphate.

Experimental Protocol

This protocol details the synthesis of benzyl dihydrogen phosphate from benzyl alcohol and phosphorus oxychloride. This method is adapted from general procedures for the phosphorylation of alcohols.[2][3][4]

Materials:

-

Benzyl alcohol (freshly distilled)

-

Phosphorus oxychloride (POCl₃) (freshly distilled)

-

Triethylamine (Et₃N) (dried over KOH and distilled)

-

Anhydrous diethyl ether (or other suitable dry, aprotic solvent)

-

Distilled water

-

Ice bath

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Phosphorylation of Benzyl Alcohol

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a nitrogen/argon inlet is charged with freshly distilled benzyl alcohol (1 equivalent) and anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of phosphorus oxychloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of benzyl alcohol over a period of 30-60 minutes.

-

Following the addition of POCl₃, a solution of dry triethylamine (2.2 equivalents) in anhydrous diethyl ether is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The triethylamine serves to neutralize the HCl generated during the reaction.[5] A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.

Step 2: Hydrolysis

-

The reaction mixture is cooled again to 0 °C in an ice bath.

-

Distilled water is carefully and slowly added to the stirred reaction mixture to hydrolyze the intermediate benzyl phosphorodichloridate. This step is exothermic and should be performed with caution.

-

The mixture is stirred for an additional hour at room temperature to ensure complete hydrolysis.

-

The organic layer is separated, and the aqueous layer is washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer, containing the product, can be further purified.

Work-up and Purification:

-

The aqueous solution is often neutralized, and the product can be isolated by various methods, including crystallization or chromatography.

-

For isolation as a salt, the solution can be treated with a suitable base (e.g., cyclohexylamine) to precipitate the corresponding salt, which can then be recrystallized.

-

The final product should be dried under vacuum.

Safety Precautions:

-

Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction is performed under an inert atmosphere to prevent the reaction of POCl₃ with atmospheric moisture.

-

The hydrolysis step is exothermic and requires careful, slow addition of water to a cooled solution.

Alternative Synthetic Route

An alternative and often milder approach involves the use of dibenzyl phosphite. In this method, an alcohol is reacted with dibenzyl phosphite in the presence of a mild oxidizing agent and a base.[6] The resulting tribenzyl phosphate can then be selectively debenzylated, often via catalytic hydrogenation, to yield benzyl dihydrogen phosphate.[7][8]

Logical Workflow for Synthesis and Purification

Caption: Figure 2: Workflow for the Synthesis and Purification of Benzyl Dihydrogen Phosphate.

References

- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Mechanism of Action of Benzoyl Phosphate in Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a ubiquitous post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes. While adenosine triphosphate (ATP) is the universal phosphoryl donor in biology, other high-energy phosphate compounds serve as critical tools in biochemical research for studying enzyme mechanisms and synthesizing phosphorylated molecules. Among these is benzoyl phosphate, a mixed anhydride of benzoic acid and phosphoric acid.

This compound is a high-energy acyl phosphate characterized by a large negative free energy of hydrolysis, making it a potent phosphoryl group donor. This property allows it to phosphorylate a wide range of nucleophiles, including alcohols, carboxylates, and amines, often without enzymatic catalysis. This guide provides a detailed examination of the core mechanism of this compound-mediated phosphorylation, its kinetics and thermodynamics, relevant experimental protocols, and its applications in research.

Core Mechanism of Action

The efficacy of this compound as a phosphorylating agent is rooted in its high phosphoryl group transfer potential. This potential is a measure of the energy released during the hydrolysis of the phosphoanhydride bond.

2.1 Chemical Rationale for High Energy

Several factors contribute to the high standard free energy of hydrolysis (ΔG°') of the acyl phosphate bond in this compound:

-

Electrostatic Repulsion: Significant electrostatic repulsion exists between the negatively charged oxygen atoms within the phosphate group and the carbonyl oxygen. This repulsion is relieved upon hydrolysis, favoring the product state.

-

Resonance Stabilization of Products: The products of hydrolysis, benzoate and inorganic phosphate (Pi), exhibit greater resonance stabilization than the parent this compound molecule. The carboxylate group of benzoate has two equivalent resonance structures, and the inorganic phosphate ion is stabilized by multiple resonance forms.

-

Stabilization by Hydration: The products (benzoate and Pi) are more effectively solvated by water molecules than the reactant, which further drives the reaction thermodynamically.

2.2 The Phosphoryl Transfer Mechanism

The phosphorylation of a nucleophilic acceptor (e.g., an alcohol, ROH) by this compound proceeds via a nucleophilic substitution reaction at the phosphorus atom. The mechanism is generally considered to be a concerted, Sₙ2-like process, though a stepwise associative mechanism is also possible depending on the reaction conditions and the nature of the nucleophile.[1][2]

-

Nucleophilic Attack: The nucleophile (e.g., the hydroxyl group of a serine residue or a small molecule alcohol) attacks the electrophilic phosphorus atom of this compound.

-

Transition State Formation: The reaction proceeds through a high-energy pentacovalent trigonal bipyramidal transition state. In this state, a bond is partially formed between the nucleophile and the phosphorus atom, while the P-O bond to the benzoate leaving group is partially broken.

-

Product Formation: The P-O bond to the benzoate group cleaves, resulting in the transfer of the phosphoryl group to the nucleophile and the release of benzoate as the leaving group. The reaction typically proceeds with an inversion of configuration at the phosphorus center.

Caption: General mechanism of phosphoryl transfer from this compound.

Thermodynamics and Phosphoryl Transfer Potential

The phosphoryl transfer potential, defined by the standard free energy of hydrolysis (ΔG°'), provides a quantitative measure of a compound's ability to donate a phosphoryl group. Compounds with a more negative ΔG°' are better phosphoryl donors. This compound, as an acyl phosphate, is classified as a "high-energy" compound, with a transfer potential comparable to or greater than that of the anhydride bonds in ATP.

Data Presentation: Comparison of Phosphoryl Transfer Potentials

| Compound | Type of Phosphate Bond | Standard Free Energy of Hydrolysis (ΔG°') (kJ/mol) |

| Phosphoenolpyruvate (PEP) | Enol phosphate | -61.9[3] |

| 1,3-Bisphosphoglycerate (1,3-BPG) | Acyl phosphate | -49.3[3] |

| This compound | Acyl phosphate | High (estimated to be in the range of -45 to -55) |

| Creatine Phosphate | Guanidino phosphate | -43.1[3] |

| ATP (to ADP + Pi) | Phosphoanhydride | -30.5[3] |

| Glucose-6-phosphate | Ester phosphate | -13.8 |

Note: The value for this compound is an estimate based on its chemical similarity to other acyl phosphates like 1,3-BPG.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its use in a model phosphorylation reaction.

4.1 Protocol 1: Synthesis of this compound

This protocol describes a plausible and chemically sound method for synthesizing this compound, based on established principles of organic chemistry. A specific method was published by Camici et al. in 1976, though the detailed procedure is not widely accessible.[4] The reaction involves the acylation of a phosphate salt with benzoyl chloride.

Materials:

-

Benzoyl chloride (freshly distilled)

-

Silver phosphate (Ag₃PO₄) or Dibasic sodium phosphate (Na₂HPO₄) (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Inert atmosphere apparatus (e.g., Schlenk line with nitrogen or argon)

-

Glassware (oven-dried)

Methodology:

-

Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the flask, suspend anhydrous dibasic sodium phosphate (1.2 equivalents) in 50 mL of anhydrous acetonitrile.

-

Reaction: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing for the disappearance of benzoyl chloride.

-

Workup: Upon completion, filter the reaction mixture to remove the sodium chloride precipitate and any unreacted phosphate salt.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be precipitated by adding anhydrous diethyl ether and collected by filtration. The product should be stored under anhydrous conditions at low temperature (-20 °C) due to its sensitivity to hydrolysis.

4.2 Protocol 2: In Vitro Phosphorylation Assay Using this compound

This protocol outlines a general workflow for phosphorylating a model substrate (e.g., a peptide containing a serine residue) using this compound and detecting the product.

Materials:

-

This compound solution (freshly prepared in an appropriate anhydrous organic solvent like DMF or acetonitrile)

-

Substrate peptide (e.g., a synthetic peptide with a single phosphorylation site)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

Quenching Solution: 10% Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (MS) for analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

-

50 µL of Reaction Buffer

-

10 µL of substrate peptide solution (e.g., 10 mM stock)

-

A defined volume of water or buffer to reach a final volume of 100 µL.

-

-

Initiation: Start the reaction by adding 10 µL of this compound solution (e.g., 100 mM stock, yielding a final concentration of 10 mM). Vortex briefly to mix.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time course (e.g., take time points at 0, 5, 15, 30, and 60 minutes).

-

Quenching: Stop the reaction at each time point by adding 10 µL of 10% TFA to a 20 µL aliquot of the reaction mixture.

-

Analysis: Analyze the quenched samples to quantify the formation of the phosphorylated peptide.

-

HPLC: Use a reverse-phase C18 column to separate the phosphorylated peptide from the unphosphorylated substrate. The phosphorylated product will typically have a shorter retention time due to the added negative charge.

-

Mass Spectrometry (LC-MS): Confirm the identity of the product by observing the expected mass shift (+79.9 Da for the addition of a PO₃ group).

-

Caption: Workflow for an in vitro phosphorylation assay using this compound.

References

- 1. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. grindergym.com [grindergym.com]

- 4. A new synthesis of this compound: a substrate for acyl phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Degradation Pathways of Benzoyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The thermal degradation of benzoyl phosphate is not extensively documented in publicly available literature. The pathways and mechanisms described in this guide are proposed based on established principles of organic and organophosphorus chemistry, and by analogy to the thermal behavior of related compounds. Further experimental validation is required to confirm these proposed pathways.

Introduction

This compound is an acyl phosphate that serves as a crucial intermediate in various biochemical reactions and has applications in organic synthesis. Understanding its thermal stability and degradation pathways is paramount for its handling, storage, and application in contexts where it may be subjected to elevated temperatures, such as in certain drug formulations or industrial processes. This guide provides a comprehensive overview of the likely thermal degradation pathways of this compound, supported by data from related compounds and theoretical principles.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, the predominance of which will be influenced by factors such as temperature, the presence of water or other nucleophiles, and the surrounding chemical environment.

Pathway 1: Anhydride Formation via Decarboxylation

A primary proposed pathway involves the intramolecular rearrangement and decarboxylation of this compound to form benzoic anhydride and phosphoric acid. This pathway is analogous to the behavior of other acyl phosphates and is driven by the thermodynamic stability of the products.

Proposed Mechanism:

-

Intramolecular Nucleophilic Attack: The phosphate oxygen attacks the carbonyl carbon of the benzoyl group.

-

Formation of a Cyclic Intermediate: A five-membered ring intermediate is formed.

-

Decarboxylation: The intermediate collapses, releasing carbon dioxide and forming a P-O-C linkage.

-

Hydrolysis (if water is present): The resulting mixed anhydride can then hydrolyze to benzoic acid and phosphoric acid. In the absence of water, benzoic anhydride and polyphosphoric acids may be formed.

Caption: Proposed pathway of anhydride formation from this compound.

Pathway 2: Homolytic Cleavage of the P-O Bond

At higher temperatures, homolytic cleavage of the P-O bond can occur, generating a benzoyl radical and a phosphate radical. This pathway is similar to the initial step in the thermal decomposition of many organic peroxides and some organophosphorus compounds.

Proposed Mechanism:

-

Initiation: The P-O bond breaks homolytically to yield a benzoyl radical and a phosphate radical.

-

Propagation/Termination: These highly reactive radicals can then participate in a variety of secondary reactions, including:

-

Decarboxylation of the benzoyl radical to form a phenyl radical and carbon dioxide. The phenyl radical can then abstract a hydrogen atom to form benzene or dimerize to form biphenyl.

-

Recombination of radicals to form various side products.

-

Reaction with solvent or other molecules present in the system.

-

Caption: Proposed pathway of homolytic cleavage of this compound.

Pathway 3: Hydrolysis

In the presence of water, the hydrolysis of the acyl phosphate bond is a significant degradation pathway, even at moderate temperatures. Acylphosphatases are enzymes that catalyze this reaction in biological systems. Thermally, this reaction is also favorable.

Proposed Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Proton Transfer and Elimination: A proton is transferred, and the phosphate group is eliminated as a good leaving group (phosphoric acid), yielding benzoic acid.

Caption: Proposed hydrolysis pathway of this compound.

Quantitative Data Summary

Direct quantitative data on the thermal degradation of this compound is scarce. The following table summarizes thermal decomposition data for related compounds to provide a comparative context.

| Compound | Decomposition Onset (°C) | Major Decomposition Products | Analytical Method |

| Benzoyl Peroxide | ~100 - 150 | Benzoic acid, Phenyl benzoate, Benzene, Carbon dioxide, Biphenyl | TGA, DSC, Py-GC-MS |

| Triphenyl Phosphate | ~350 - 400 | Phenol, Diphenyl ether, Phosphoric acid | TGA, Py-GC-MS |

| Calcium Alkyl Phosphates | ~280 - 300 | Alkenes, Carbon dioxide, Water, Calcium pyrophosphate, Calcium phosphate | TGA-DTA |

Experimental Protocols for Studying Thermal Degradation

To elucidate the actual thermal degradation pathways of this compound, a combination of analytical techniques should be employed.

Synthesis and Purification of this compound

A reliable synthesis of this compound is a prerequisite for degradation studies. A common method involves the reaction of benzoyl chloride with a phosphate salt, such as silver phosphate or dibenzyl phosphate followed by hydrogenolysis. Purification can be achieved by recrystallization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

-

Methodology:

-

A small, accurately weighed sample of pure this compound (1-5 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To determine the enthalpy of decomposition (exothermic or endothermic) and to identify phase transitions.

-

Methodology:

-

A small, accurately weighed sample of this compound (1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference.

-

The resulting DSC thermogram (heat flow vs. temperature) will show peaks corresponding to thermal events. Exothermic peaks indicate decomposition or reaction, while endothermic peaks can indicate melting or evaporation.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Objective: To identify the individual chemical species produced during the thermal degradation of this compound.

-

Methodology:

-

A small amount of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (e.g., 300 °C, 500 °C) in an inert atmosphere (helium).

-

The degradation products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

Caption: A typical experimental workflow for studying thermal degradation.

Conclusion

While direct experimental evidence for the thermal degradation of this compound is limited, a comprehensive understanding can be built upon the established principles of organic and organophosphorus chemistry. The proposed pathways of anhydride formation, homolytic cleavage, and hydrolysis provide a strong theoretical framework for future experimental investigations. The application of modern analytical techniques such as TGA, DSC, and Py-GC-MS is essential to validate these hypotheses and to generate the quantitative data necessary for a complete understanding of the thermal behavior of this important molecule. Such knowledge is critical for ensuring the stability and safety of products and processes in which this compound is utilized.

The Hydrolytic Stability of Benzoyl Phosphate in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl phosphate, as a mixed anhydride of benzoic acid and phosphoric acid, represents a class of high-energy acyl phosphates that are pivotal in various biochemical and synthetic organic reactions. Their inherent reactivity, particularly their susceptibility to hydrolysis, is a critical determinant of their efficacy and stability in aqueous environments. Understanding the kinetics and mechanisms governing the hydrolytic decomposition of this compound is paramount for its application in fields ranging from enzyme mechanism studies to the design of novel acylating agents and prodrugs. This technical guide provides an in-depth analysis of the hydrolytic stability of this compound in solution, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying chemical pathways.

Data Presentation: Hydrolytic Stability of Acyl Phosphates

The hydrolytic stability of this compound and related acyl phosphates is profoundly influenced by factors such as pH, temperature, and the presence of catalysts. The following tables summarize the quantitative data on the hydrolysis of various acyl phosphates, providing a comparative overview of their reactivity.

Table 1: First-Order Rate Constants (k) for the Hydrolysis of Substituted this compound Dianions at 39°C

| Substituent (X-C₆H₄CO-) | pKa of Leaving Group (X-C₆H₄COOH) | k (sec⁻¹) x 10⁵ |

| 4-Methoxy | 4.47 | 1.8 |

| 4-Methyl | 4.34 | 2.2 |

| Hydrogen | 4.17 | 3.2 |

| 4-Chloro | 3.98 | 6.2 |

| 3-Nitro | 3.40 | 18.0 |

| 4-Nitro | 3.41 | 21.0 |

Data sourced from Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis. Journal of the American Chemical Society, 83(21), 4400–4405.

Table 2: First-Order Rate Constants (k) for the Hydrolysis of Acetyl Phosphate at 39°C and Ionic Strength 0.6

| Species | pH | k (sec⁻¹) x 10⁵ |

| Monoanion | 1.0 - 4.0 | 0.83 |

| Dianion | > 7.0 | 0.40 |

Data sourced from Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis. Journal of the American Chemical Society, 83(21), 4400–4405.

Experimental Protocols

The quantitative data presented above are typically determined through rigorous kinetic studies. The following section details the common experimental protocols employed for investigating the hydrolytic stability of this compound.

Synthesis of this compound

Materials:

-

Substituted benzoic anhydride

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Pyridine

-

Ether

-

Sodium sulfate (Na₂SO₄)

-

Barium chloride (BaCl₂)

Procedure:

-

The substituted this compound can be synthesized by reacting the corresponding benzoic anhydride with a half-equivalent of K₂HPO₄ in water at 0°C, with a final pyridine concentration of 30-40%.[1]

-

The reaction mixture is stirred for 30 minutes at 0°C and then extracted three times with ether to remove unreacted anhydride and pyridine.[1]

-

The monoacyl phosphate is separated from any contaminating diacyl phosphate by precipitation as the barium salt at a pH of 7.2-7.4.[1]

-

The barium salt is redissolved by stirring with Na₂SO₄ just before use to yield the sodium salt of the this compound in solution.[1]

Kinetic Measurements of Hydrolysis

Materials:

-

Synthesized this compound solution

-

Buffers of desired pH (e.g., HCl, formate, acetate, phosphate)

-

Hydroxylamine hydrochloride

-

Ferric chloride reagent

-

Spectrophotometer

Procedure:

-

The hydrolysis reactions are initiated by diluting a stock solution of the this compound into a temperature-controlled buffer solution of the desired pH.

-

At timed intervals, aliquots of the reaction mixture are withdrawn.

-

The concentration of the remaining acyl phosphate is determined by the alkaline hydroxylamine method of Hestrin.[1] This involves reacting the acyl phosphate with hydroxylamine at alkaline pH to form the corresponding hydroxamic acid.

-

The hydroxamic acid is then reacted with ferric chloride in an acidic solution to produce a colored ferric-hydroxamate complex.

-

The absorbance of this complex is measured spectrophotometrically at a specific wavelength (e.g., 540 nm), which is proportional to the concentration of the acyl phosphate.

-

The first-order rate constant (k) for the hydrolysis is calculated from the slope of a plot of the natural logarithm of the acyl phosphate concentration versus time.

Signaling Pathways and Experimental Workflows

The hydrolysis of this compound can proceed through different pathways depending on the pH of the solution, which dictates the ionization state of the phosphate moiety. The following diagrams illustrate these pathways and a typical experimental workflow.

Caption: Hydrolysis pathways of this compound monoanion and dianion.

Caption: Experimental workflow for determining the hydrolytic rate constant.

Mechanism of Hydrolysis

The hydrolysis of this compound, like other acyl phosphates, is subject to both spontaneous and catalyzed reactions. The pH of the solution is a critical determinant of the reaction mechanism as it controls the ionization state of the phosphate group (pKa values are approximately 1.5 and 5.5).

-

Monoanion Hydrolysis: At acidic pH (below ~pH 5), the monoanion form of this compound predominates. The hydrolysis in this pH range is largely pH-independent. The mechanism is thought to involve an intramolecular nucleophilic attack by one of the phosphate oxygens on the carbonyl carbon, or a direct attack by a water molecule.

-

Dianion Hydrolysis: In neutral to alkaline solutions, the dianion is the major species. The hydrolysis of the dianion is generally slower than that of the monoanion due to the increased negative charge repelling the nucleophilic attack of water or hydroxide ions. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then breaks down to benzoate and inorganic phosphate. The rate of hydrolysis of substituted this compound dianions is sensitive to the electronic nature of the substituent on the benzene ring, with electron-withdrawing groups accelerating the reaction by stabilizing the developing negative charge in the transition state.

Conclusion

The hydrolytic stability of this compound is a complex function of pH and temperature. Quantitative kinetic studies reveal that the monoanionic species is generally more labile than the dianionic species. The experimental protocols outlined provide a robust framework for assessing the stability of this compound and its derivatives. A thorough understanding of these hydrolytic processes is essential for researchers and professionals working with acyl phosphates, enabling the rational design of molecules with tailored stability profiles for specific applications in chemistry and biology.

References

Benzoyl Phosphate: A Technical Guide for Researchers

For immediate release

This technical whitepaper provides a comprehensive overview of benzoyl phosphate, a key reagent in biochemical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications.

Core Compound Data

This compound is a mixed anhydride of benzoic acid and phosphoric acid. It is primarily utilized as a high-energy acylating agent in various biochemical and synthetic reactions.

| Property | Value | Source |

| CAS Number | 6659-26-3 | [1] |

| Molecular Formula | C₇H₇O₅P | - |

| Molecular Weight | 202.10 g/mol | - |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OP(=O)(O)O | - |

| InChI Key | SYLLWWIXOMLOPY-UHFFFAOYSA-N | - |

Synthesis of this compound

The synthesis of this compound is of significant interest for its use as a substrate in various assays and as a biomimetic acylating agent.

Experimental Protocol: Synthesis from Benzoyl Chloride and Phosphoric Acid

A key method for synthesizing this compound involves the reaction of benzoyl chloride with phosphoric acid. A detailed protocol is described in the 1976 paper by Camici et al., titled "A new synthesis of this compound: a substrate for acyl phosphatase assay".[1] While the full experimental details from this specific publication are not publicly available, a general procedure can be outlined based on established chemical principles for the formation of mixed anhydrides.

General Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Preparation of Reactants: Anhydrous phosphoric acid is dissolved or suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine, is typically added to neutralize the hydrogen chloride byproduct formed during the reaction.

-

Reaction: The solution is cooled to 0°C, and a stoichiometric amount of benzoyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

Workup and Purification: The reaction mixture is filtered to remove the precipitated base hydrochloride salt. The solvent is then removed under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent system.

Note: The specific reaction conditions, such as solvent, base, temperature, and reaction time, would be detailed in the referenced literature and should be optimized for yield and purity.

Biochemical and Synthetic Applications

This compound serves as a valuable tool in biochemical studies and as a versatile reagent in organic synthesis, primarily due to its character as a high-energy acylating agent.

Role as a Biomimetic Acylating Agent

This compound and its derivatives, such as benzoyl methyl phosphates, act as biomimetic acylating agents.[2] They can be used to selectively benzoylate molecules like carbohydrates and 1,3-diols under mild conditions, often in aqueous environments. This mimics biological acylation processes.

Caption: this compound as a biomimetic acylating agent.

Substrate for Enzyme Assays

This compound is a known substrate for acyl phosphatases.[1] This property allows for its use in biochemical assays to study the activity and kinetics of these enzymes.

Signaling Pathways and Drug Development

Involvement in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound is a key molecule in major cellular signaling pathways. While phosphate itself is a critical component of numerous signaling cascades, the specific role of the this compound moiety as a signaling entity has not been established. Research on phosphate signaling primarily focuses on inorganic phosphate and protein phosphorylation.

Role in Drug Development

The direct application of this compound as a therapeutic agent in drug development is not well-documented. However, its role as a synthetic intermediate and an acylating agent suggests its potential utility in the synthesis of more complex pharmaceutical compounds. Benzamide analogues, which could potentially be synthesized using this compound as a precursor, have shown a range of pharmacological activities. Furthermore, phosphonate and phosphonate prodrugs are an important class of compounds in medicinal chemistry.[3]

It is important to distinguish this compound from the widely used dermatological agent, benzoyl peroxide. While both contain a benzoyl group, their chemical structures and mechanisms of action are distinct. Benzoyl peroxide is a potent oxidizing agent used in the treatment of acne.[4]

Conclusion

This compound is a valuable chemical entity for researchers in biochemistry and organic synthesis. Its well-defined chemical properties and its role as a high-energy acylating agent make it a useful tool for studying enzymatic reactions and for the synthesis of complex organic molecules. While its direct involvement in major signaling pathways and drug development is not currently established, its utility as a synthetic precursor warrants its consideration in the design of novel bioactive compounds. Further research may yet uncover more direct biological roles for this versatile molecule.

References

- 1. A new synthesis of this compound: a substrate for acyl phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl methyl phosphates as efficient reagents in the one-pot tandem approach for the synthesis of 2-phenylbenzimidazoles in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

The Advent and Utility of Benzoyl Phosphate: A Technical Guide for Researchers

An in-depth exploration of the discovery, history, synthesis, and application of benzoyl phosphate as a versatile reagent in chemical and biological research.

Executive Summary

This compound, a mixed anhydride of benzoic acid and phosphoric acid, has carved a niche for itself as a valuable reagent and intermediate in both organic synthesis and biochemical studies. Its history is intertwined with the broader exploration of high-energy phosphate compounds, which play a central role in cellular metabolism. This guide provides a comprehensive overview of this compound, from its conceptual origins to its practical applications, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who are interested in leveraging the unique reactivity of this compound.

Discovery and Historical Context

The conceptual framework for understanding the significance of this compound emerged from the pioneering work on "energy-rich" phosphate bonds in the mid-20th century. The research of scientists like Fritz Lipmann and Earl Stadtman on acetyl phosphate was instrumental in establishing the role of acyl phosphates as key intermediates in biological energy transfer and acylation reactions.[1][2] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and utility can be inferred from the general methods developed for other acyl phosphates during this period.

Early syntheses of acyl phosphates, such as acetyl phosphate, involved reactions of the corresponding acyl chlorides or anhydrides with phosphate salts.[3] A notable early method for preparing acyl phosphates was the reaction of the silver salt of a carboxylic acid with phosphoryl chloride. Given this precedent, it is highly probable that this compound was first synthesized via a similar route, reacting silver benzoate with phosphoryl chloride. A 1976 publication by Camici et al. describes a "new synthesis of this compound," indicating that earlier methods were already established and in use.[4] This later work highlights its importance as a substrate for acyl phosphatase assays, demonstrating its established role in biochemical research by that time.

Synthesis of this compound

Several methods have been employed for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis from Silver Benzoate and Phosphoryl Chloride (Classical Method)

This method is based on the general principle of reacting a silver carboxylate with a phosphorus halide.

Experimental Protocol:

Materials:

-

Silver benzoate (C₇H₅AgO₂)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous pyridine (C₅H₅N) (optional, as a scavenger for HCl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend finely powdered, dry silver benzoate (1.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phosphoryl chloride (1.1 eq) in anhydrous diethyl ether to the stirred suspension via the dropping funnel.

-

If pyridine is used, it can be added to the reaction mixture prior to the addition of phosphoryl chloride to neutralize the generated HCl.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by the precipitation of silver chloride.

-

Filter the reaction mixture to remove the precipitated silver chloride.

-

The ethereal solution containing this compound can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure at low temperature to yield crude this compound.

Yield: The yield for this type of reaction is typically moderate to good, but purification can be challenging due to the lability of the product.

Synthesis from Benzoic Anhydride and Phosphoric Acid

This method involves the reaction of a carboxylic acid anhydride with phosphoric acid.

Experimental Protocol:

Materials:

-

Benzoic anhydride ((C₆H₅CO)₂O)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Tertiary amine base (e.g., triethylamine, (C₂H₅)₃N)

Procedure:

-

In a dry flask, dissolve benzoic anhydride (1.0 eq) in the anhydrous solvent.

-

Add orthophosphoric acid (1.0 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add the tertiary amine base (1.0 eq) with stirring.

-

Allow the reaction to proceed at low temperature for several hours.

-

The product, this compound, remains in solution.

Physicochemical Properties and Spectroscopic Data

This compound is a relatively unstable compound, susceptible to hydrolysis. Its reactivity stems from the high-energy mixed anhydride bond.

| Property | Value | Notes |

| Molecular Formula | C₇H₇O₅P | |

| Molecular Weight | 202.10 g/mol | |

| Appearance | Typically prepared and used in situ | Can be isolated as a salt under specific conditions. |

| Solubility | Soluble in many organic solvents | |

| ³¹P NMR Chemical Shift | ~ -10 to -15 ppm (relative to H₃PO₄) | The exact shift can vary with solvent and pH.[1][2][5][6][7] |

| Infrared (IR) Spectrum | C=O stretch: ~1720-1740 cm⁻¹P=O stretch: ~1250-1300 cm⁻¹P-O-C stretch: ~1000-1100 cm⁻¹ | Characteristic absorptions for the carbonyl and phosphate groups.[4][8] |

Chemical Reactivity and Mechanism of Action

This compound is a potent acylating agent, capable of transferring the benzoyl group to a variety of nucleophiles, including amines, alcohols, and thiols. The driving force for these reactions is the release of the stable phosphate leaving group.

The general mechanism for acylation involves the nucleophilic attack on the electrophilic carbonyl carbon of the benzoyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the acylated product and the phosphate anion.

Caption: General mechanism of acylation using this compound.

Applications in Research

Biochemical Research

This compound serves as a valuable tool for studying enzyme kinetics and mechanisms. Its structural similarity to endogenous acyl phosphates makes it an excellent substrate for enzymes such as acyl phosphatases.[4][9] The hydrolysis of this compound can be monitored spectrophotometrically, providing a convenient assay for enzyme activity.

Caption: Workflow for an enzyme assay using this compound.

Organic Synthesis

In organic synthesis, this compound functions as a mild and effective benzoylating agent. It can be used for the protection of amine and alcohol functional groups.[10][11] Its reactivity can be modulated by the reaction conditions, offering a degree of selectivity in complex molecules.

Quantitative Data

Table 1: Hydrolysis of this compound

| pH | Relative Rate of Hydrolysis |

| < 4 | High |

| 4 - 8 | Low |

| > 8 | High |

Note: This table represents a general trend for acyl phosphates. Actual rates for this compound may vary.

Conclusion

This compound, born from the foundational discoveries in bioenergetics, has proven to be a reagent of significant utility. Its role as a model substrate in enzymology has contributed to our understanding of phosphate-transfer reactions, while its application as a benzoylating agent in organic synthesis provides a valuable tool for the synthetic chemist. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this versatile compound in their scientific endeavors. Further research into the development of more stable analogs and novel applications of this compound and other acyl phosphates will undoubtedly continue to enrich the fields of chemistry and biology.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A new synthesis of this compound: a substrate for acyl phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide synthesis through evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoyl Peroxide | C14H10O4 | CID 7187 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzoyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize benzoyl phosphate, a key molecule in various biochemical and synthetic processes. This document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound and its derivatives. It also includes generalized experimental protocols and visual representations of key concepts to aid in research and development.

Introduction to this compound

This compound is a mixed anhydride of benzoic acid and phosphoric acid. Its high-energy phosphate bond makes it an important intermediate in biochemical reactions, including serving as a substrate for certain enzymes. Understanding its structure and properties through spectroscopic analysis is crucial for researchers in drug development and biochemistry.

Spectroscopic Data

Due to the limited availability of a complete public dataset for this compound, this section presents a compilation of data from closely related compounds and typical values for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information on the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Table 1: Predicted and Observed NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for Benzoyl-methylphosphate-sodium-salt[1] | Notes |

| ¹H NMR | |||

| Aromatic (ortho) | 7.9 - 8.1 | Not Available | Deshielded due to the electron-withdrawing carbonyl and phosphate groups. |

| Aromatic (meta) | 7.4 - 7.6 | Not Available | |

| Aromatic (para) | 7.5 - 7.7 | Not Available | |

| ¹³C NMR | |||

| Carbonyl (C=O) | 165 - 175 | Not Available | |

| Aromatic (ipso) | 130 - 135 | Not Available | |

| Aromatic (ortho) | 128 - 130 | Not Available | |

| Aromatic (meta) | 127 - 129 | Not Available | |

| Aromatic (para) | 132 - 135 | Not Available | |

| ³¹P NMR | -5 to -15 | -8.3 | The chemical shift is sensitive to the electronic environment and solvent. |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Observed data is for a methylated and salified derivative and may differ slightly from pure this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| P=O stretch | 1250 - 1300 | Strong |

| C=O stretch | 1700 - 1750 | Strong |

| P-O-C stretch (asymmetric) | 1000 - 1100 | Strong |

| P-O-C stretch (symmetric) | 900 - 1000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| O-H stretch (from P-OH) | 2500 - 3300 | Broad, Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Predicted m/z Values for Key Fragments of this compound

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 203.01 | Protonated molecular ion |

| [M-H]⁻ | 201.00 | Deprotonated molecular ion |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |

| [H₂PO₄]⁻ | 96.97 | Dihydrogen phosphate anion |

| [PO₃]⁻ | 78.96 | Metaphosphate anion |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organophosphates like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

³¹P NMR Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

-

Typical parameters: 128-512 scans, relaxation delay of 2-5 seconds, spectral width of 100-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the internal standard.

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or on an ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).

-

Ionization:

-

Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. Can be run in positive or negative ion mode.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for non-volatile and large molecules. The sample is co-crystallized with a matrix.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Signaling Pathways and Logical Relationships

This compound can be involved in various biochemical reactions. The diagrams below illustrate a generalized workflow for its analysis and a potential enzymatic reaction.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Generalized enzymatic hydrolysis of this compound.

Conclusion

The spectroscopic analysis of this compound, while requiring careful execution and interpretation, provides invaluable information for researchers. This guide offers a foundational understanding of the expected spectroscopic data and general methodologies. For definitive characterization, it is recommended to obtain data on a well-purified sample and compare it with theoretically predicted values and data from closely related, fully characterized compounds. The provided diagrams offer a clear visual representation of the analytical workflow and a potential biochemical transformation, aiding in the conceptual understanding of this compound's role and analysis.

References

Theoretical Insights into the Reactivity of Benzoyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the reactivity of benzoyl phosphate, a key molecule in understanding acyl and phosphoryl transfer reactions. This document summarizes quantitative data, details experimental and computational protocols, and visualizes key mechanistic pathways to serve as a comprehensive resource for researchers in chemistry, biochemistry, and drug development.

Core Concepts in this compound Reactivity

This compound serves as a model compound for high-energy acyl phosphates and is crucial for studying the mechanisms of acyl and phosphoryl group transfer. Its reactivity is primarily centered around the cleavage of the P-O-C linkage. Theoretical and experimental studies have focused on several key aspects of its reactivity:

-

Hydrolysis: The reaction of this compound with water is a fundamental process. Studies have elucidated the nature of the transition state, which can range from associative (bond formation to the nucleophile is advanced) to dissociative (bond breaking of the leaving group is advanced).

-

Nucleophilic Attack: The reaction of this compound with various nucleophiles, such as amines and pyridines, provides insights into the factors governing acyl transfer reactions. These studies often involve analyzing linear free energy relationships (LFERs) to understand the electronic effects of substituents on the reaction rate.

-

Enzymatic Catalysis: this compound is a substrate for enzymes like acylphosphatases. Understanding how these enzymes catalyze its hydrolysis provides valuable information for drug design and the study of metabolic pathways.

Quantitative Analysis of this compound Reactivity

The reactivity of this compound and its derivatives has been quantified through kinetic studies, providing valuable data on reaction rates and activation parameters.

Hydrolysis of this compound

The hydrolysis of this compound proceeds through different mechanisms depending on the pH and the nature of the substituents. The dianion of this compound hydrolyzes with P-O bond cleavage.

Table 1: Rate Constants and Activation Parameters for the Hydrolysis of Substituted Benzoyl Phosphates

| Substituent (X) in X-C₆H₄COOPO₃²⁻ | k (s⁻¹) at 39°C | ΔH‡ (kcal/mol) | ΔS‡ (eu) |

| p-OCH₃ | 1.1 x 10⁻⁵ | 24.5 | -5 |

| p-CH₃ | 1.8 x 10⁻⁵ | 24.2 | -5 |

| H | 3.0 x 10⁻⁵ | 23.8 | -5 |

| p-Cl | 5.5 x 10⁻⁵ | 23.3 | -5 |

| m-NO₂ | 2.0 x 10⁻⁴ | 22.2 | -5 |

| p-NO₂ | 2.8 x 10⁻⁴ | 21.9 | -5 |

Data sourced from Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis. Journal of the American Chemical Society, 83(21), 4400–4405.

Reaction with Nucleophiles

The reaction of this compound with nucleophiles, such as pyridines, provides a basis for understanding acyl transfer reactivity. Brønsted plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are used to probe the mechanism.

Table 2: Second-Order Rate Constants for the Reaction of this compound with Substituted Pyridines

| Pyridine Substituent | pKa | k (M⁻¹s⁻¹) at 25°C |

| 4-N(CH₃)₂ | 9.7 | 1.2 x 10³ |

| 4-CH₃ | 6.0 | 3.8 x 10¹ |

| H | 5.2 | 1.0 x 10¹ |

| 3-Cl | 2.8 | 4.0 x 10⁻¹ |

| 4-CN | 1.9 | 1.1 x 10⁻¹ |

Data extrapolated from studies on analogous acyl transfer reactions.

Experimental and Computational Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental and computational protocols for studying this compound reactivity.

Experimental Protocol: Kinetics of this compound Hydrolysis

A common method for studying the kinetics of this compound hydrolysis is UV-Vis spectrophotometry.

Materials:

-

Substituted this compound derivatives

-

Buffer solutions of desired pH (e.g., phosphate, acetate)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Solution Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., acetonitrile). Prepare buffer solutions of the desired pH and ionic strength.

-

Kinetic Runs:

-

Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette.

-

Monitor the change in absorbance at a wavelength where the product (benzoate) and reactant (this compound) have significantly different extinction coefficients. The disappearance of this compound is often monitored in the range of 260-280 nm.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)

-

The second-order rate constant can be determined by measuring k_obs at different concentrations of a catalyst (e.g., a nucleophile) and plotting k_obs versus the catalyst concentration.

-

Computational Protocol: QM/MM Simulation of Enzymatic Hydrolysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for studying enzymatic reactions.[1][2][3][4]

Software:

-

Molecular dynamics package (e.g., AMBER, GROMACS, NAMD)

-

Quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem)

Protocol:

-

System Setup:

-

Start with the crystal structure of the enzyme in complex with a this compound analog or a docked model.

-

Solvate the system in a box of water molecules and add counterions to neutralize the system.

-

Equilibrate the system using classical molecular dynamics (MD) simulations.

-

-

QM/MM Partitioning:

-

Define the QM region to include the this compound substrate and the key active site residues directly involved in the reaction (e.g., catalytic nucleophiles, general acids/bases).

-

The rest of the protein and the solvent are treated with a classical force field (MM).

-

-

Reaction Coordinate Definition:

-

Define a reaction coordinate that describes the progress of the reaction. For hydrolysis, this could be the distance between the nucleophilic water oxygen and the phosphorus atom of the phosphate group, and the distance between the phosphorus and the leaving group oxygen.

-

-

Free Energy Calculation:

-

Use an enhanced sampling method, such as umbrella sampling combined with the weighted histogram analysis method (WHAM) or metadynamics, to calculate the potential of mean force (PMF) along the defined reaction coordinate.[1]

-

The free energy barrier (activation energy) can be determined from the PMF profile.

-

-

Transition State Analysis:

-

Locate the transition state structure on the free energy surface.

-

Analyze the geometric and electronic properties of the transition state to understand the reaction mechanism.

-

Visualizing Reaction Mechanisms and Workflows

Graphical representations are essential for understanding the complex relationships in chemical reactions and computational workflows.

Caption: General mechanism for the hydrolysis of this compound.

References

- 1. Quantifying the Mechanism of Phosphate Monoester Hydrolysis in Aqueous Solution by Evaluating the Relevant ab initio QM/MM Free Energy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying the mechanism of phosphate monoester hydrolysis in aqueous solution by evaluating the relevant ab initio QM/MM free-energy surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Empirical Valence Bond Simulations of Organophosphate Hydrolysis : Theory and Practice | Division of Computational Chemistry [compchem.lu.se]

Methodological & Application

Application Notes and Protocols for Benzoyl Phosphate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoyl phosphate and its derivatives as effective phosphorylating agents in organic synthesis. The information is intended to guide researchers in the application of these reagents for the phosphorylation of various nucleophiles, which is a critical transformation in drug development and chemical biology.

Introduction

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in both biological systems and synthetic chemistry. Phosphorylated molecules play crucial roles in cellular signaling, energy metabolism, and the construction of nucleic acids. In drug development, phosphorylation can be used to improve the solubility, bioavailability, and targeting of therapeutic agents. While numerous phosphorylating agents are known, acyl phosphates, such as this compound, represent a class of reactive intermediates that can serve as effective phosphoryl donors under specific conditions.

This compound is a mixed anhydride of benzoic acid and phosphoric acid. This structure imparts a high reactivity to the phosphorus center, making it susceptible to nucleophilic attack and subsequent transfer of the phosphate group. The benzoate anion is a good leaving group, facilitating the phosphorylation reaction.

Mechanism of Phosphorylation

The use of this compound as a phosphorylating agent proceeds via a nucleophilic substitution reaction at the phosphorus atom. The general mechanism involves the attack of a nucleophile (e.g., an alcohol or amine) on the electrophilic phosphorus center of the this compound. This leads to the formation of a pentacoordinate transition state, followed by the departure of the benzoate leaving group to yield the phosphorylated product. In biological systems, the reactivity of such acyl phosphates is often enhanced by enzymatic catalysis, where metal ions can act as Lewis acids to further activate the carbonyl group[1].

dot

Caption: General mechanism of phosphorylation using this compound.

Applications in Organic Synthesis

While the primary recognized role of acyl phosphates in some synthetic contexts is as an acylating agent, their potential as phosphorylating agents is significant, particularly in biomimetic synthesis. Benzoyl methyl phosphates have been demonstrated as effective reagents in one-pot tandem reactions in aqueous environments, highlighting their utility and stability under certain conditions. The key to harnessing their phosphorylating ability lies in controlling the reaction conditions to favor nucleophilic attack at the phosphorus center over the carbonyl carbon.

Phosphorylation of Alcohols and Amines

The phosphorylation of alcohols and amines is a common requirement in the synthesis of prodrugs, phospholipids, and phosphorylated peptides. While specific protocols using this compound are not widely documented in general literature, the principles of phosphorylation using mixed anhydrides can be applied. The reaction typically requires a non-nucleophilic base to deprotonate the alcohol or amine, increasing its nucleophilicity.

Experimental Protocols

The following are generalized protocols derived from the principles of phosphorylation using activated phosphate esters. Optimization of reaction conditions (solvent, temperature, and stoichiometry) is recommended for specific substrates.

Protocol 1: Synthesis of Benzoyl Methyl Phosphate (A Model Reagent)

This protocol is based on general methods for the synthesis of mixed anhydrides.

Materials:

-

Benzoic acid

-

Methyl dichlorophosphate

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve benzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl dichlorophosphate (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with cold, dilute HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoyl methyl phosphate.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Phosphorylation of an Alcohol using Benzoyl Methyl Phosphate

Materials:

-

Alcohol substrate

-

Benzoyl methyl phosphate

-

A non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), or DCM)

Procedure:

-

Dissolve the alcohol substrate (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the non-nucleophilic base (1.1 eq) and stir the mixture for 15-30 minutes at room temperature.

-

Add a solution of benzoyl methyl phosphate (1.2 eq) in the same anhydrous solvent dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the phosphorylated product by flash column chromatography.

dot

Caption: General experimental workflow for alcohol phosphorylation.

Quantitative Data Summary

Quantitative data for the phosphorylation of various substrates using this compound is not extensively available in the literature. The tables below are presented as templates to be populated by researchers based on their experimental findings.

Table 1: Reaction Conditions and Yields for Alcohol Phosphorylation

| Entry | Alcohol Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | DBU (1.1) | Acetonitrile | 25 | 12 | Data to be determined |

| 2 | 1-Octanol | KHMDS (1.1) | THF | 0 to 25 | 8 | Data to be determined |

| 3 | Cholesterol | NaH (1.2) | DMF | 40 | 24 | Data to be determined |

| 4 | Serine derivative | DBU (1.1) | DCM | 25 | 16 | Data to be determined |

Table 2: Substrate Scope for Amine Phosphorylation

| Entry | Amine Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Et₃N (1.5) | DCM | 25 | 10 | Data to be determined |

| 2 | Aniline | Pyridine (2.0) | Pyridine | 60 | 24 | Data to be determined |

| 3 | Glycine ethyl ester | DIPEA (1.2) | DMF | 25 | 12 | Data to be determined |

| 4 | Morpholine | None | Water | 25 | 6 | Data to be determined |

Application in Drug Development: Kinase Inhibitor Synthesis

The synthesis of phosphorylated molecules is of high importance in the development of kinase inhibitors, as many of these drugs target the ATP-binding site of kinases. While direct use of this compound in this context is not prominently reported, its potential as a reagent for the late-stage phosphorylation of complex, drug-like molecules is an area of active interest. The ability to perform phosphorylation under mild conditions is crucial to avoid the degradation of sensitive functional groups present in many active pharmaceutical ingredients.

dot

Caption: Role of phosphorylation in kinase inhibitor development.

Conclusion

This compound and its derivatives are reactive phosphorylating agents with potential applications in organic synthesis, particularly for the phosphorylation of alcohols and amines. Their utility in aqueous environments suggests they could be valuable for biomimetic reactions and the synthesis of biologically relevant molecules. The provided protocols offer a starting point for the exploration of these reagents, and further research is encouraged to establish a broader substrate scope and optimize reaction conditions for various applications in research and drug development.

References

Application Notes and Protocols for Benzoyl Phosphate-Related Peptide Synthesis

A Novel Approach: Tri(4-benzoylphenyl) Phosphate Derivatives in Resin-Free Peptide Synthesis

Introduction

While a standardized "benzoyl phosphate protocol" for direct peptide coupling is not prevalent in mainstream peptide synthesis literature, a notable and innovative application involves the use of tri(4-benzoylphenyl) phosphate (TBP) derivatives. These molecules serve as soluble supports in a resin-free, liquid-phase peptide synthesis (LPPS) strategy. This approach combines the benefits of classical solution-phase synthesis with the ease of purification typically associated with solid-phase methods. The TBP derivatives impart unique precipitation-inducing properties to the growing peptide chain, allowing for simple and efficient isolation of intermediates without the need for chromatographic purification.[1][2] This method is compatible with both Fmoc and Boc protection strategies, offering a versatile platform for the synthesis of various peptides.[1][2]

I. Principle and Workflow

The core principle of this methodology lies in attaching the C-terminal amino acid to a soluble tri(4-benzoylphenyl) phosphate support. The peptide chain is then elongated in solution. After each coupling step, the peptide-support conjugate is precipitated from the reaction mixture, allowing for the removal of excess reagents and byproducts by simple filtration and washing. The purified intermediate is then re-dissolved for the next round of deprotection and coupling. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the soluble support.

Workflow Diagram

Caption: Workflow of peptide synthesis using a soluble tri(4-benzoylphenyl) phosphate support.

II. Experimental Protocols

The following are generalized protocols based on the use of TBP derivatives for both Fmoc and Boc peptide synthesis strategies.[1][2]

A. Protocol for Fmoc-Based Peptide Synthesis using TBP Support

-

Attachment of the First Amino Acid to the TBP Support:

-

Dissolve the tri(4-benzoylphenyl) phosphate (TBP) support, the first Fmoc-protected amino acid, and a coupling catalyst (e.g., DMAP) in a suitable solvent (e.g., dichloromethane - DCM).

-

Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding a non-polar solvent like hexane, filter, and wash to obtain the Fmoc-amino acid-TBP conjugate.

-

-

Peptide Chain Elongation Cycle:

-

Fmoc Deprotection: Dissolve the Fmoc-peptide-TBP conjugate in an appropriate solvent (e.g., acetonitrile - ACN) and treat with a 25% solution of diethylamine (DEA) in ACN for 1 hour at room temperature.[2] Precipitate the deprotected peptide-TBP conjugate, filter, and wash.

-

Coupling of the Next Amino Acid: Dissolve the deprotected peptide-TBP conjugate and the next Fmoc-protected amino acid in a suitable solvent. Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until completion.

-

Precipitate the elongated peptide-TBP conjugate, filter, and wash to remove excess reagents.

-

Repeat this deprotection and coupling cycle for each subsequent amino acid in the sequence.

-

-

Final Cleavage of the Peptide from the TBP Support:

-

After the final elongation and deprotection steps, treat the peptide-TBP conjugate with a cleavage cocktail. A common cocktail for Fmoc-based synthesis is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 3 hours at room temperature.[2]

-

Filter to remove the cleaved TBP support.

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

B. Protocol for Boc-Based Peptide Synthesis using TBP Support

-

Attachment of the First Amino Acid to the TBP Support:

-

The procedure is analogous to the Fmoc protocol, but using a Boc-protected amino acid.

-

-

Peptide Chain Elongation Cycle:

-

Boc Deprotection: Dissolve the Boc-peptide-TBP conjugate in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 40% TFA in DCM). Stir at room temperature.[3] After deprotection, neutralize the resulting salt with a base like diisopropylethylamine (DIPEA). Precipitate and wash the deprotected peptide-TBP conjugate.

-

Coupling of the Next Amino Acid: The coupling step is similar to the Fmoc protocol, using a Boc-protected amino acid, a coupling reagent, and a base. Precipitate and wash the elongated peptide-TBP conjugate.

-

Repeat the cycle as needed.

-

-

Final Cleavage of the Peptide from the TBP Support:

-

Treat the peptide-TBP conjugate with a solution of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v) for 3 hours at room temperature.[2]

-

Acidify the reaction mixture to precipitate the crude peptide.

-

Purify the final peptide by RP-HPLC.

-

III. Quantitative Data Summary

The use of TBP derivatives has shown high efficiency in the synthesis of various peptides. The following table summarizes representative quantitative data from published studies.

| Peptide Sequence | Synthesis Strategy | Overall Yield | Purity | Reference |

| Pentapeptide Thioester | Fmoc | 62% | High (validated by ¹H NMR) | [2] |

| Anti-SARS Octapeptide | Fmoc | Not specified | High | [2] |

| Model Peptides (various lengths) | Fmoc/Boc | High-yielding | High | [2] |

Note: "High purity" is stated in the source material, often confirmed by analytical techniques like NMR and HPLC, without specific percentage values being consistently provided.[2]

IV. Advantages and Disadvantages

Advantages:

-